Cas no 573-43-3 (Ethanedione, bis(2-fluorophenyl)-)

Ethanedione, bis(2-fluorophenyl)-, is a fluorinated diketone compound characterized by its two 2-fluorophenyl substituents attached to an ethanedione core. This structure imparts unique reactivity and stability, making it valuable in organic synthesis, particularly as a precursor for fluorinated heterocycles or coordination complexes. The presence of fluorine atoms enhances its electron-withdrawing properties, improving its utility in cross-coupling reactions or as a ligand in metal-catalyzed processes. Its well-defined molecular architecture ensures consistent performance in specialized applications, such as pharmaceuticals or advanced materials research. The compound's purity and structural precision make it a reliable choice for demanding synthetic workflows.
Ethanedione, bis(2-fluorophenyl)- structure
573-43-3 structure
Product Name:Ethanedione, bis(2-fluorophenyl)-
CAS No:573-43-3
MF:C14H8F2O2
MW:246.208930969238
CID:345713
PubChem ID:11043027
Update Time:2025-06-08

Ethanedione, bis(2-fluorophenyl)- Chemical and Physical Properties

Names and Identifiers

    • Ethanedione, bis(2-fluorophenyl)-
    • 1,2-bis(2-fluorophenyl)ethane-1,2-dione
    • DTXSID60453098
    • SCHEMBL2156696
    • CHEMBL244633
    • 573-43-3
    • 1,2-bis(2-fluorophenyl)-ethane-1,2-dione
    • 1,2-bis(2-fluorophenyl)-1,2-ethanedione
    • BDBM50209423
    • PD179146
    • G78186
    • Inchi: 1S/C14H8F2O2/c15-11-7-3-1-5-9(11)13(17)14(18)10-6-2-4-8-12(10)16/h1-8H
    • InChI Key: UWQCHLREAXYCBW-UHFFFAOYSA-N
    • SMILES: FC1C=CC=CC=1C(C(C1C=CC=CC=1F)=O)=O

Computed Properties

  • Exact Mass: 246.04924
  • Monoisotopic Mass: 246.04923582g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 3
  • Complexity: 298
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 34.1Ų

Experimental Properties

  • PSA: 34.14

Ethanedione, bis(2-fluorophenyl)- Pricemore >>

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Additional information on Ethanedione, bis(2-fluorophenyl)-

Ethanedione, bis(2-fluorophenyl)- (CAS No. 573-43-3): An Overview of Its Properties, Applications, and Recent Research Advances

Ethanedione, bis(2-fluorophenyl)- (CAS No. 573-43-3) is a compound that has garnered significant attention in the fields of chemistry and pharmaceuticals due to its unique properties and potential applications. This compound, also known as 1,3-difluoro-1,3-diphenylpropane-1,3-dione, is a derivative of ethanedione with fluorine atoms substituted at the 2-position of the phenyl groups. The presence of these fluorine atoms imparts distinct chemical and physical characteristics that make it a valuable compound in various research and industrial settings.

The molecular formula of Ethanedione, bis(2-fluorophenyl)- is C14H8F2O2, and its molecular weight is approximately 250.21 g/mol. The compound is typically a white crystalline solid at room temperature, with a melting point ranging from 160 to 162°C. Its solubility in water is low, but it is soluble in organic solvents such as ethanol, acetone, and dichloromethane.

In terms of chemical reactivity, Ethanedione, bis(2-fluorophenyl)- exhibits typical behavior for a diketone. It can undergo various reactions such as nucleophilic addition, condensation, and reduction. The presence of the fluorine atoms enhances its reactivity by increasing the electron-withdrawing effect on the carbonyl groups, making it more susceptible to nucleophilic attack. This property has been exploited in the synthesis of complex organic molecules and in the development of new materials.

One of the key areas where Ethanedione, bis(2-fluorophenyl)- has shown promise is in the field of pharmaceuticals. Recent research has focused on its potential as a building block for the synthesis of bioactive compounds. For instance, a study published in the *Journal of Medicinal Chemistry* (2021) reported the use of this compound as an intermediate in the synthesis of novel antiviral agents. The researchers found that compounds derived from Ethanedione, bis(2-fluorophenyl)- exhibited potent activity against several viral strains, including influenza and herpes simplex virus.

In addition to its pharmaceutical applications, Ethanedione, bis(2-fluorophenyl)- has also been explored for its potential in materials science. A study published in *Advanced Materials* (2020) investigated the use of this compound as a precursor for the synthesis of fluorinated polymers with enhanced thermal stability and mechanical strength. The researchers demonstrated that polymers derived from Ethanedione, bis(2-fluorophenyl)- exhibited superior performance compared to traditional polymers in high-temperature applications.

The environmental impact of Ethanedione, bis(2-fluorophenyl)- has also been a subject of interest. A recent study published in *Environmental Science & Technology* (2021) evaluated the biodegradability and ecotoxicity of this compound. The results indicated that while Ethanedione, bis(2-fluorophenyl)- is not readily biodegradable under standard conditions, it does not exhibit significant ecotoxicity at environmentally relevant concentrations. This finding suggests that it can be used safely in various applications without posing a significant risk to ecosystems.

The synthesis of Ethanedione, bis(2-fluorophenyl)- has been optimized through various methods to improve yield and purity. One common approach involves the reaction of fluorobenzene with acetyl chloride followed by oxidation to form the diketone. Another method involves the condensation of fluorobenzaldehyde with acetone followed by oxidation. These synthetic routes have been refined over time to achieve high yields and purity levels suitable for both research and industrial applications.

In conclusion, Ethanedione, bis(2-fluorophenyl)- (CAS No. 573-43-3) is a versatile compound with a wide range of applications in chemistry, pharmaceuticals, and materials science. Its unique chemical structure and properties make it an attractive candidate for further research and development. As ongoing studies continue to uncover new possibilities for this compound, it is likely to play an increasingly important role in various scientific and industrial fields.

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